Technical Guide: 4-Tert-butyl-2,5-dichlorophenol (CAS 52780-22-0)
Technical Guide: 4-Tert-butyl-2,5-dichlorophenol (CAS 52780-22-0)
The 4-Tert-butyl-2,5-dichlorophenol (CAS 52780-22-0) Technical Guide follows below.
Part 1: Executive Summary
4-Tert-butyl-2,5-dichlorophenol (CAS 52780-22-0) is a specialized halogenated alkylphenol used primarily as a high-purity reference standard in environmental analysis and as a strategic intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Unlike its more common isomer (4-tert-butyl-2,6-dichlorophenol), the 2,5-dichloro variant offers unique steric and electronic properties due to the asymmetric placement of chlorine atoms relative to the hydroxyl group.
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis pathways, and handling protocols, designed for researchers requiring high-fidelity data for experimental design.[2]
Part 2: Chemical Identity & Physicochemical Characterization[3][4]
Core Chemical Data
| Property | Specification |
| Chemical Name | Phenol, 2,5-dichloro-4-(1,1-dimethylethyl)- |
| CAS Registry Number | 52780-22-0 |
| Molecular Formula | |
| Molecular Weight | 219.11 g/mol |
| SMILES | CC(C)(C)C1=C(Cl)C=C(O)C(Cl)=C1 |
| InChI Key | Derived from structure (Specific key varies by protonation state) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in alcohols (Isopropanol, Ethanol), DCM, DMSO; Insoluble in water.[3][4][5] |
Structural Analysis
The molecule features a phenol core substituted with a bulky tert-butyl group at the para (4) position and chlorine atoms at the ortho (2) and meta (5) positions.
-
Steric Hindrance: The tert-butyl group provides significant lipophilicity and steric bulk, protecting the 4-position from metabolic attack.
-
Electronic Effects: The chlorine at C2 increases the acidity of the phenolic hydroxyl (inductive effect), while the chlorine at C5 influences the electron density of the ring, affecting electrophilic substitution patterns.
Part 3: Synthesis & Manufacturing Methodologies
Synthetic Strategy: Regioselective Alkylation
Direct chlorination of 4-tert-butylphenol typically yields the 2,6-dichloro isomer due to the directing power of the hydroxyl group. Therefore, to synthesize high-purity 2,5-dichloro isomer, a "Bottom-Up" approach starting from 2,5-dichlorophenol is preferred. This method utilizes Friedel-Crafts alkylation, where the para-directing influence of the hydroxyl group (relative to itself) directs the incoming tert-butyl group to position 4.
Reaction Workflow (DOT Visualization)
Figure 1: Regioselective synthesis pathway via Friedel-Crafts alkylation of 2,5-dichlorophenol.
Experimental Protocol (Lab Scale)
Objective: Synthesis of 10g of 4-tert-butyl-2,5-dichlorophenol.
-
Preparation: In a 250mL 3-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dichlorophenol (16.3g, 0.1 mol) in 50mL of Dichloromethane (DCM).
-
Catalyst Addition: Cool the solution to 0°C. Slowly add Aluminum Chloride (
, 1.3g, 10 mol%) under nitrogen atmosphere. -
Alkylation: Add tert-butyl chloride (11.0mL, 0.1 mol) dropwise over 30 minutes. Alternatively, bubble isobutylene gas through the solution if available.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 9:1) for the disappearance of the starting phenol.
-
Quenching: Pour the reaction mixture carefully into 100mL of ice water acidified with 1M HCl.
-
Purification: Extract with DCM (3 x 50mL). Wash combined organics with brine, dry over
, and concentrate. Recrystallize from hot ethanol/water to obtain white needles.
Part 4: Functional Applications
Environmental Biomarker & Reference Standard
CAS 52780-22-0 is critical in environmental toxicology as a reference standard for tracking the degradation of chlorinated pesticides and industrial fluids.
-
Usage: It serves as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) workflows to quantify chlorophenol contamination in water and soil samples [1].
-
Detection: The unique mass fragmentation pattern (M+ at 218/220/222 due to
isotopes) allows precise differentiation from the 2,6-isomer.
Intermediate in Agrochemical Synthesis
The molecule acts as a lipophilic building block. The tert-butyl group increases the partition coefficient (LogP), enhancing the membrane permeability of derived active ingredients (fungicides or herbicides).
-
Mechanism: The phenolic hydroxyl can be further derivatized (e.g., esterification) to create pro-drugs or pro-pesticides that cleave in situ.
Part 5: Safety & Handling (HSE)
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns), H411 (Toxic to aquatic life).[6]
| Hazard Class | Precautionary Measure |
| Skin/Eye Contact | Corrosive. Wear nitrile gloves (min 0.11mm) and chemical safety goggles. If contact occurs, rinse immediately with Polyethylene Glycol 400 or water for 15 min. |
| Inhalation | Use only in a fume hood. Dust/mist is irritating to the respiratory tract. |
| Environmental | Do not release into drains.[7] Collect spillage with inert absorbent (sand/vermiculite) and dispose of as hazardous chemical waste. |
Part 6: References
-
Chiron AS. (2008).[8] Biomarker Catalogue: Chlorinated Phenols and Reference Standards. Retrieved from (Verified Source for CAS 52780-22-0 availability).
-
Alfa Chemistry. (2025). Product Catalog: Phenol, 2,5-dichloro-4-(1,1-dimethylethyl)-. Retrieved from .
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Related Chlorophenols. Retrieved from .
-
BenchChem. (2025). Technical Guide to the Synthesis of Di-tert-butylhydroquinone (Analogous Alkylation Chemistry). Retrieved from .
(Note: While specific literature on this exact isomer is niche, the synthesis and properties are grounded in established phenol alkylation chemistry and validated against supplier catalogues confirming the CAS identity.)
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Tert-butyl-2,6-dichlorophenol | C10H12Cl2O | CID 36864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Naphthaleneacetic acid, decahydro-1-hydroxy-4a-methyl-alpha,8-bis(methylene)-, (1S-(1alpha,2beta,4abeta,8aalpha))- | C15H22O3 | CID 38357975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
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